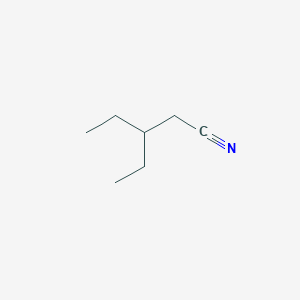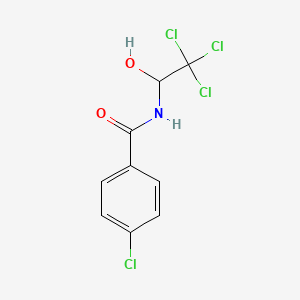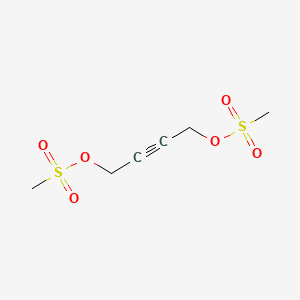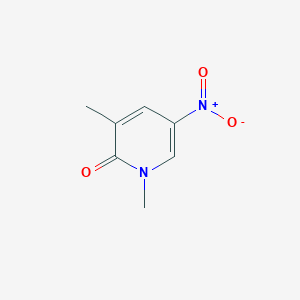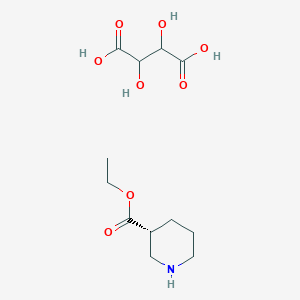
(R)-Ethyl nipecotate-L-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Ethyl Nipecotate Tartrate is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is the tartrate salt of ®-(-)-ethyl nipecotate, which is an ester derivative of nipecotic acid. This compound is known for its enantioselective properties, making it valuable in the production of enantiomerically pure substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ethyl Nipecotate Tartrate typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with tartaric acid to form the tartrate salt. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux (approximately 78-80°C)
Solvent: Ethanol
Industrial Production Methods: In industrial settings, the production of ®-(-)-Ethyl Nipecotate Tartrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous esterification: Using a packed bed reactor with a solid acid catalyst
Salt formation: Mixing the ester with tartaric acid in a crystallizer to precipitate the tartrate salt
Análisis De Reacciones Químicas
Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nipecotic acid derivatives
Reduction: Can be reduced to form nipecotamide
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Nipecotic acid derivatives
Reduction: Nipecotamide
Substitution: Various substituted nipecotate esters
Aplicaciones Científicas De Investigación
®-(-)-Ethyl Nipecotate Tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds
Biology: Studied for its potential as a neurotransmitter inhibitor
Medicine: Investigated for its role in the development of anticonvulsant drugs
Industry: Used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.
Comparación Con Compuestos Similares
(S)-(+)-Ethyl Nipecotate Tartrate: The enantiomer of ®-(-)-Ethyl Nipecotate Tartrate
Nipecotic Acid: The parent compound from which ®-(-)-Ethyl Nipecotate Tartrate is derived
Nipecotamide: A reduced form of nipecotic acid
Uniqueness: ®-(-)-Ethyl Nipecotate Tartrate is unique due to its enantioselective properties, which make it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GABA reuptake also distinguishes it from other nipecotic acid derivatives, providing it with specific applications in neuroscience research.
Propiedades
Fórmula molecular |
C12H21NO8 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1 |
Clave InChI |
HHPGQKZOPPDLNH-OGFXRTJISA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)
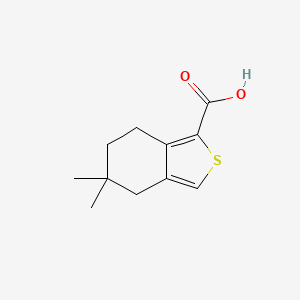
![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)
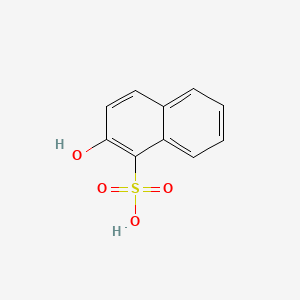



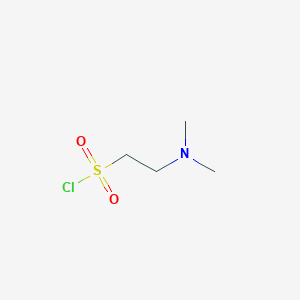

![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)
